Cas no 4752-93-6 (Acetamide,N-[1,2-dihydro-2-oxo-1-[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranosyl]-4-pyrimidinyl]-)
4752-93-6 structure
Product Name:Acetamide,N-[1,2-dihydro-2-oxo-1-[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranosyl]-4-pyrimidinyl]-
Numero CAS:4752-93-6
MF:C32H41N3O19
MW:771.676650762558
CID:335227
PubChem ID:266663
Update Time:2025-04-19
Acetamide,N-[1,2-dihydro-2-oxo-1-[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranosyl]-4-pyrimidinyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetamide,N-[1,2-dihydro-2-oxo-1-[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranosyl]-4-pyrimidinyl]-
- [6-(4-acetamido-2-oxopyrimidin-1-yl)-4,5-diacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
- NSC-409374
- 80064-99-9
- NSC-409251
- NSC409251
- 4752-90-3
- 4752-93-6
- NSC-105400
- NSC409374
- NSC105400
-
- Inchi: 1S/C32H41N3O19/c1-13(36)33-23-9-10-35(32(44)34-23)30-28(50-19(7)42)26(48-17(5)40)25(21(52-30)11-45-14(2)37)54-31-29(51-20(8)43)27(49-18(6)41)24(47-16(4)39)22(53-31)12-46-15(3)38/h9-10,21-22,24-31H,11-12H2,1-8H3,(H,33,34,36,44)
- Chiave InChI: KMPZVSODXRMBSO-UHFFFAOYSA-N
- Sorrisi: O(C1C(C(C(C(COC(C)=O)O1)OC(C)=O)OC(C)=O)OC(C)=O)C1C(COC(C)=O)OC(C(C1OC(C)=O)OC(C)=O)N1C(N=C(C=C1)NC(C)=O)=O
Proprietà calcolate
- Massa esatta: 771.233
- Massa monoisotopica: 771.233
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 19
- Conta atomi pesanti: 54
- Conta legami ruotabili: 20
- Complessità: 1560
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 10
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _0.6
- Superficie polare topologica: 274Ų
Proprietà sperimentali
- Densità: 1.5g/cm3
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.586
Acetamide,N-[1,2-dihydro-2-oxo-1-[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranosyl]-4-pyrimidinyl]- Letteratura correlata
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
4752-93-6 (Acetamide,N-[1,2-dihydro-2-oxo-1-[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranosyl]-4-pyrimidinyl]-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso